molecular formula C6H8O4 B3192929 (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid CAS No. 66512-67-2

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Cat. No.: B3192929
CAS No.: 66512-67-2
M. Wt: 144.12 g/mol
InChI Key: BWEICTHJUIJQPH-BYPYZUCNSA-N
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Description

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is an organic compound featuring a tetrahydrofuran ring with an oxo group at the 5-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dihydroxyacetone and a suitable acid catalyst to form the tetrahydrofuran ring, followed by oxidation to introduce the oxo group. The acetic acid moiety can be introduced through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: Reduction of the oxo group can yield alcohols or other reduced forms.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxo group and acetic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Oxotetrahydrofuran-2-yl)acetic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.

    2-(5-Hydroxytetrahydrofuran-2-yl)acetic acid: A derivative with a hydroxyl group instead of an oxo group.

    2-(5-Oxotetrahydrofuran-2-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.

Uniqueness

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-[(2S)-5-oxooxolan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEICTHJUIJQPH-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66512-67-2
Record name S-(+)-4-Carboxymethylen-4-butanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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